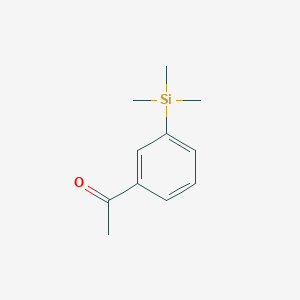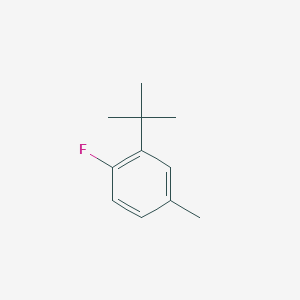
3-Tert-butyl-4-fluorotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Tert-butyl-4-fluorotoluene is an organic compound that belongs to the class of aromatic fluorides It is characterized by the presence of a tert-butyl group and a methyl group attached to a benzene ring, with a fluorine atom substituting one of the hydrogen atoms on the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-fluorotoluene can be achieved through several methods. One common approach involves the fluorination of 2-tert-Butyl-4-methylphenol using a fluorinating agent such as tetrabutylammonium fluoride (TBAF). The reaction typically occurs under mild conditions, with the fluorinating agent facilitating the substitution of the hydroxyl group with a fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-Tert-butyl-4-fluorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Phenolic or quinone derivatives.
Reduction: Hydrocarbon derivatives with the fluorine atom replaced by hydrogen.
科学研究应用
3-Tert-butyl-4-fluorotoluene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Tert-butyl-4-fluorotoluene involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. Pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their activity and downstream signaling pathways.
Membrane Interaction: The compound may integrate into cell membranes, affecting their fluidity and function.
相似化合物的比较
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and a hydroxyl group.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group, with a hydroxyl group.
Uniqueness
3-Tert-butyl-4-fluorotoluene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in applications where these properties are advantageous .
属性
分子式 |
C11H15F |
|---|---|
分子量 |
166.23 g/mol |
IUPAC 名称 |
2-tert-butyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C11H15F/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7H,1-4H3 |
InChI 键 |
BEDOFFVZLFLNPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)F)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

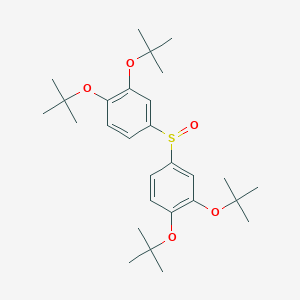
![5-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8486848.png)
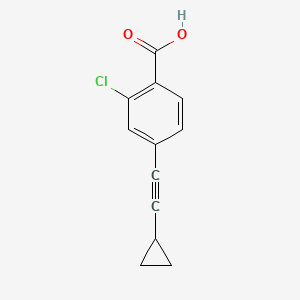
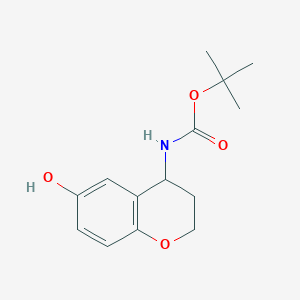
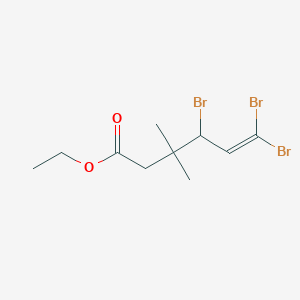
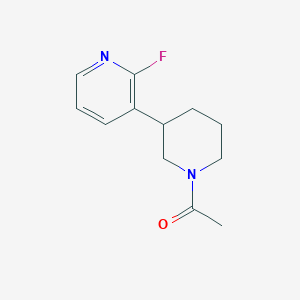
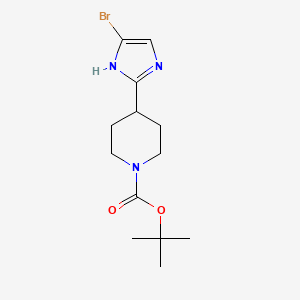
![3-Ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8486901.png)
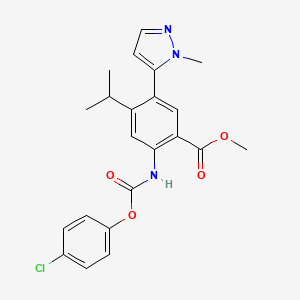
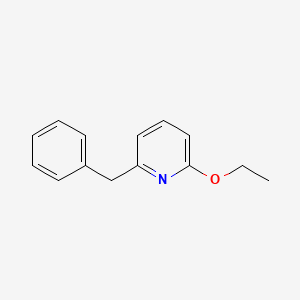
![4-[N-imidazoyl]benzonitrile](/img/structure/B8486932.png)
![2-(Benzylsulfanyl)-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B8486942.png)
